molecular formula C36H27N6NaO6S2 B3156448 8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt CAS No. 83006-74-0

8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt

Cat. No.: B3156448
CAS No.: 83006-74-0
M. Wt: 726.8 g/mol
InChI Key: DCAAFXYYTKDHII-UHFFFAOYSA-M
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Description

8-Anilinonaphthalene-1-sulfonic acid ammonium salt is a light yellow to yellow-green solid . It is primarily utilized as a dye intermediate in the production of weak acid dark blue 5R and weak acid black BR .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and azo groups. The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

This compound is a light yellow to yellow-green solid . It’s soluble in DMF and in 1N NaOH . It fluoresces with an excitation wavelength of 388 nm and an emission wavelength of 470 nm in 0.1 M Tris, 0.2 M KCl, pH 9.0, BSA .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the diazotization of 5-sulpho-1-naphthylamine followed by coupling with 1-naphthylamine and then with 8-anilinonaphthalene-1-sulphonic acid. The final product is obtained as an ammonium sodium salt.", "Starting Materials": [ "5-sulpho-1-naphthylamine", "1-naphthylamine", "8-anilinonaphthalene-1-sulphonic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Sodium chloride" ], "Reaction": [ "Dissolve 5-sulpho-1-naphthylamine in water and add hydrochloric acid to adjust the pH to 2-3.", "Dissolve sodium nitrite in water and add it to the above solution at 0-5°C to form diazonium salt.", "Dissolve 1-naphthylamine in water and add it dropwise to the diazonium salt solution at 0-5°C with constant stirring to form the first azo compound.", "Dissolve 8-anilinonaphthalene-1-sulphonic acid in water and add sodium hydroxide to adjust the pH to 8-9.", "Add the first azo compound to the above solution and stir for 2-3 hours at room temperature to form the final product.", "Add ammonium chloride and sodium chloride to the reaction mixture to obtain the ammonium sodium salt of the final product.", "Filter the product and wash with water to obtain the pure compound." ] }

CAS No.

83006-74-0

Molecular Formula

C36H27N6NaO6S2

Molecular Weight

726.8 g/mol

IUPAC Name

azanium;sodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C36H25N5O6S2.H3N.Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;;/h1-22,37H,(H,42,43,44)(H,45,46,47);1H3;/q;;+1/p-1

InChI Key

DCAAFXYYTKDHII-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)C=CC=C3S(=O)(=O)O.N.[Na]

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[NH4+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt
Reactant of Route 2
Reactant of Route 2
8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt
Reactant of Route 3
Reactant of Route 3
8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt
Reactant of Route 4
Reactant of Route 4
8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt
Reactant of Route 5
Reactant of Route 5
8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt
Reactant of Route 6
Reactant of Route 6
8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt

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